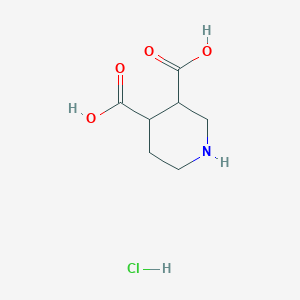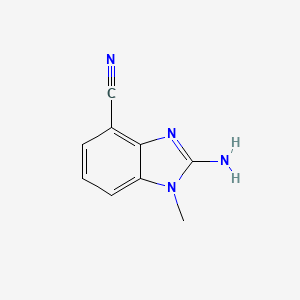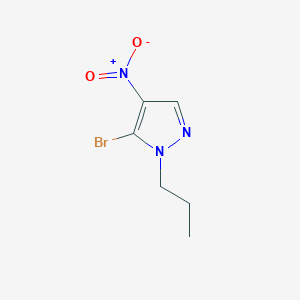
5-Bromo-4-nitro-1-propyl-1H-pyrazole
Descripción general
Descripción
“5-Bromo-4-nitro-1-propyl-1H-pyrazole” is a chemical compound with the CAS Number: 1429309-51-2. It has a molecular weight of 234.05 . The IUPAC name for this compound is 5-bromo-4-nitro-1-propyl-1H-pyrazole . The Inchi Code for this compound is 1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 .
Synthesis Analysis
The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-nitro-1-propyl-1H-pyrazole” can be represented by the Inchi Code: 1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
“5-Bromo-4-nitro-1-propyl-1H-pyrazole” is a liquid at ambient temperature . It has a molecular weight of 234.05 .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The synthesis of various pyrazole derivatives, including those with bromo and nitro substituents, has been extensively studied. For instance, the work by Zhang et al. (2006) focused on synthesizing 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles under mild conditions, demonstrating the structural versatility and potential for further functionalization of pyrazole compounds (Zhang, Liu, Jin, & Sun, 2006). Such methodologies could be applicable for synthesizing compounds similar to 5-Bromo-4-nitro-1-propyl-1H-pyrazole, providing a foundation for exploring diverse chemical properties and biological activities.
Antimicrobial Activities
The antimicrobial properties of pyrazole derivatives have been a significant area of interest. Basha et al. (2015) reported on bis heterocycles-heteroaryl pyrazoles and their potent antimicrobial activity against Bacillus subtilis and Aspergillus niger. This study indicates the potential of bromo and nitro substituted pyrazoles, like 5-Bromo-4-nitro-1-propyl-1H-pyrazole, in developing new antimicrobial agents (Basha, Reddy, Padmaja, Padmavathi, Mouli, & Vijaya, 2015).
Structural and Chemical Characterization
The structural characterization and tautomerism of bromo substituted pyrazoles have been investigated to understand their chemical behavior and potential applications further. Trofimenko et al. (2007) studied the tautomerism in solid state and solution of 4-bromo-1H-pyrazoles, providing insight into the stability and reactivity of such compounds (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007). These studies are crucial for understanding how substituents like bromo and nitro groups influence the pyrazole core's properties, which is directly relevant to 5-Bromo-4-nitro-1-propyl-1H-pyrazole.
Safety And Hazards
The safety information for “5-Bromo-4-nitro-1-propyl-1H-pyrazole” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
5-bromo-4-nitro-1-propylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMLCXOVQARJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-nitro-1-propyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



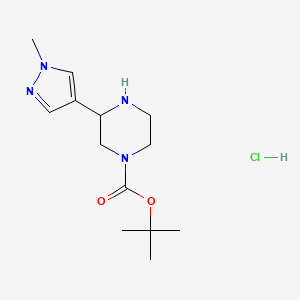
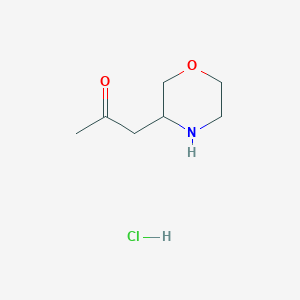
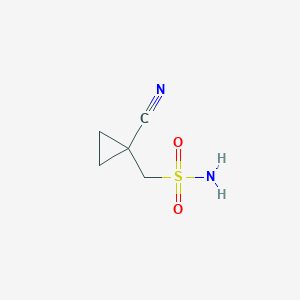
![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)

![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)
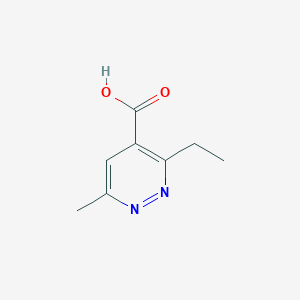

![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
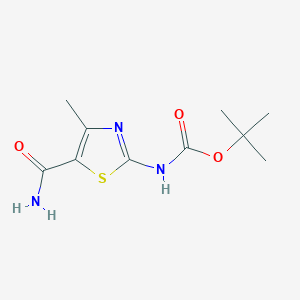
![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)
